N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorophenyl group and a dihydropyridine ring, making it a subject of interest for researchers and industrial applications.
Properties
Molecular Formula |
C14H12F2N2O2 |
|---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F2N2O2/c1-18-7-3-4-9(14(18)20)13(19)17-8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3,(H,17,19) |
InChI Key |
UFSLOUZVSXFFGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of 2,6-difluorobenzylamine with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent such as acetonitrile or methanol. The reaction mixture is heated to a specific temperature, usually around 80°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions often result in the formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Flumetsulam: A herbicide with a similar difluorophenyl group.
Rufinamide: An antiepileptic drug with a related structure.
Indole Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of a difluorophenyl group and a dihydropyridine ring, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to potential therapeutic uses, highlights its significance in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
